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Compound of Interest

Compound Name: FN-1501-propionic acid

Cat. No.: B12414685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for

FN-1501 and its derivatives, a promising class of multi-kinase inhibitors targeting key regulators

of cell cycle and proliferation. The information presented herein is intended to serve as a

valuable resource for researchers and drug development professionals engaged in the field of

oncology and kinase inhibitor discovery.

Introduction
FN-1501 is a potent small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-

dependent kinases (CDKs), including CDK2, CDK4, and CDK6.[1] These kinases are critical

drivers of cell proliferation and survival in various hematological malignancies and solid tumors.

The constitutive activation of FLT3, often through internal tandem duplication (ITD) mutations,

is a common oncogenic event in Acute Myeloid Leukemia (AML) and is associated with a poor

prognosis.[1] CDKs, in conjunction with their cyclin partners, regulate the progression of the cell

cycle, and their aberrant activity is a hallmark of many cancers. By simultaneously targeting

these key pathways, FN-1501 and its derivatives represent a promising therapeutic strategy to

overcome resistance and improve patient outcomes.

Quantitative Efficacy Data
The following tables summarize the key in vitro efficacy data for FN-1501 and its more potent

derivative, compound 8t.
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Table 1: In Vitro Kinase Inhibitory Activity

Compound Target Kinase IC50 (nM)

FN-1501 FLT3 2.33

CDK2 1.02

CDK4 0.39

Compound 8t FLT3 0.089

CDK2 0.719

CDK4 0.770

Data sourced from: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-

3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)[1]

Table 2: Anti-proliferative Activity in FLT3-ITD Positive AML Cell Line

Compound Cell Line IC50 (nM)

FN-1501 MV4-11 8.0

Compound 8t MV4-11 1.22

Data sourced from: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-

3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)[1]

Signaling Pathways
FN-1501 and its derivatives exert their anti-cancer effects by inhibiting the FLT3 and CDK

signaling pathways.

FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, upon activation by its

ligand or through activating mutations like internal tandem duplications (ITD), triggers several

downstream signaling cascades. These pathways, including the RAS/MEK/ERK, PI3K/AKT,
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and JAK/STAT pathways, are crucial for cell proliferation, survival, and differentiation.

Constitutive activation of these pathways is a key driver in FLT3-mutated acute myeloid

leukemia (AML).
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Caption: FLT3-ITD Signaling Pathway and Inhibition by FN-1501 Derivatives.
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CDK4/6 Signaling Pathway
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1 phase of the cell

cycle. In response to mitogenic signals, cyclin D proteins bind to and activate CDK4/6. The

active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (pRb). This

phosphorylation event releases the transcription factor E2F, allowing it to activate the

transcription of genes required for the transition from G1 to S phase, thereby promoting cell

cycle progression.
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Caption: CDK4/6-pRb Signaling Pathway and Inhibition by FN-1501 Derivatives.
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Experimental Protocols
This section provides an overview of the key experimental methodologies used in the

preclinical evaluation of FN-1501 and its derivatives.

In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds

against target kinases.

Methodology:

Reaction Setup: Kinase reactions are performed in a buffer containing the respective kinase

(e.g., FLT3, CDK2, CDK4), a substrate (e.g., a specific peptide), and ATP.

Compound Incubation: Test compounds are serially diluted and added to the reaction

mixture.

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP

and incubated at a controlled temperature. The reaction is then stopped by adding a stop

solution (e.g., EDTA).

Detection: The amount of phosphorylated substrate is quantified using a suitable detection

method, such as a radiometric assay or a fluorescence-based assay.

Data Analysis: The percentage of kinase inhibition is calculated for each compound

concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative activity of the test compounds on cancer cell lines.

Methodology:

Cell Seeding: Cancer cells (e.g., MV4-11) are seeded in 96-well plates at a predetermined

density and allowed to attach or stabilize overnight.
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Compound Treatment: Cells are treated with serial dilutions of the test compounds for a

specified duration (e.g., 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well. Viable cells with active metabolism convert the yellow MTT into a purple

formazan precipitate.

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization

solution (e.g., DMSO or a detergent-based solution).

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value is determined from the dose-response curve.

In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds in an animal model.

Methodology:

Tumor Implantation: Human cancer cells (e.g., MV4-11) are subcutaneously injected into

immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with

established tumors are then randomized into treatment and control groups.

Compound Administration: The test compound or vehicle control is administered to the mice

via a specified route (e.g., intravenous, oral) and schedule.

Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and

tumor volume is calculated.

Monitoring: Animal body weight and general health are monitored throughout the study.

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth

inhibition is calculated by comparing the tumor weights of the treated groups to the control
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group.

Western Blot Analysis
Objective: To determine the effect of the test compounds on the phosphorylation status of key

signaling proteins.

Methodology:

Cell Treatment and Lysis: Cancer cells are treated with the test compound for a specified

time. Cells are then lysed to extract total protein.

Protein Quantification: The protein concentration of each lysate is determined using a protein

assay (e.g., BCA assay).

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated

by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and

then transferred to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting: The membrane is incubated with primary antibodies specific for the

phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5,

p-ERK, ERK, p-AKT, AKT).

Secondary Antibody and Detection: The membrane is then incubated with a horseradish

peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an

enhanced chemiluminescence (ECL) detection system.

Analysis: The intensity of the bands is quantified to determine the relative levels of protein

phosphorylation.

Conclusion
The preclinical data for FN-1501 and its derivatives, particularly compound 8t, demonstrate

potent and specific inhibition of FLT3 and CDK kinases, leading to significant anti-proliferative

effects in AML cells harboring FLT3-ITD mutations. The detailed methodologies provided in this

guide offer a framework for the continued investigation and development of this promising class
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of kinase inhibitors. Further preclinical studies are warranted to fully elucidate the therapeutic

potential of these compounds and to guide their translation into clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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